![molecular formula C17H12ClN5S B2961337 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956961-81-2](/img/structure/B2961337.png)

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” is a chemical compound . It is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure of this specific compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been used in the development of analgesic drugs . These are medications that are used to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity, making them potentially useful in the treatment of various bacterial infections .

Antifungal Activity

Thiazole derivatives have also shown antifungal properties, suggesting potential use in the treatment of fungal infections .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential use in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activities . This suggests potential use in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests potential use in the treatment of neurological disorders.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

For instance, they can block the biosynthesis of certain bacterial lipids , suggesting that they may inhibit key enzymes or pathways in their targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may facilitate interactions with target proteins.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes. These could include alterations in enzyme activity, changes in cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cell death in tumor cells.

Zukünftige Richtungen

Thiazole derivatives, including this compound, are a topic of ongoing research due to their potential antimicrobial and antiproliferative properties . Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds in various applications.

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFMGBQNPRYBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

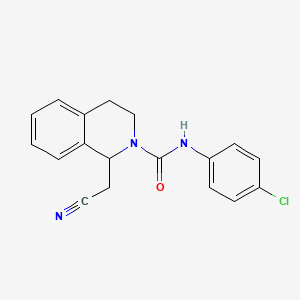

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide](/img/structure/B2961257.png)

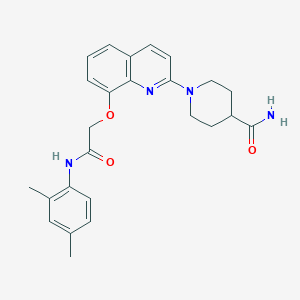

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

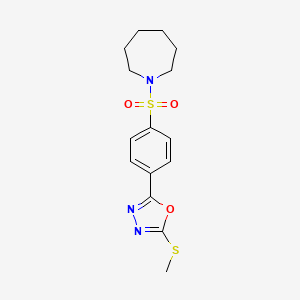

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)

![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)